molecular formula C14H19BF3NO2 B13685609 5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester

5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13685609
M. Wt: 301.11 g/mol
InChI Key: VOHJEALIWVJPJL-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base.

Major Products Formed

    Oxidation: 5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic acid.

    Reduction: 5-Amino-3-methyl-2-(trifluoromethyl)phenylborane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester primarily involves its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling reactions, the compound acts as a boron donor, facilitating the transfer of the boronic ester group to a palladium catalyst. This process involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-methyl-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester is unique due to its combination of amino, methyl, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C14H19BF3NO2

Molecular Weight

301.11 g/mol

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H19BF3NO2/c1-8-6-9(19)7-10(11(8)14(16,17)18)15-20-12(2,3)13(4,5)21-15/h6-7H,19H2,1-5H3

InChI Key

VOHJEALIWVJPJL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(F)(F)F)C)N

Origin of Product

United States

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